4,6-Dimethyl-2-mercaptopyrimidine

Catalog No.
S569155
CAS No.
22325-27-5
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyl-2-mercaptopyrimidine

CAS Number

22325-27-5

Product Name

4,6-Dimethyl-2-mercaptopyrimidine

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)

InChI Key

RAFAYWADRVMWFA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=S)N1)C

Synonyms

4,6-dimethylpyrimidine-2-thiol, 4,6Me2Pm2SH

Canonical SMILES

CC1=CC(=NC(=S)N1)C

Isomeric SMILES

CC1=CC(=NC(=N1)S)C

The exact mass of the compound 4,6-Dimethyl-2-mercaptopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dimethyl-2-mercaptopyrimidine (CAS 22325-27-5) is a highly versatile N,S-donor ligand and synthetic building block characterized by its sterically demanding 4,6-dimethyl substitution pattern and dynamic thiol-thione tautomerism [1]. In industrial and advanced laboratory settings, this compound is primarily procured for its ability to strictly control coordination geometries in transition metal and lanthanide catalysis, preventing the formation of insoluble polymeric networks [2]. Furthermore, its specific electronic and steric profile makes it a highly effective leveling agent in copper electroplating for microvia filling, as well as a robust nucleophile in transition-metal-free cross-coupling reactions [REFS-3, REFS-4]. These procurement-relevant attributes make it a critical material for agrochemical synthesis, pharmaceutical development, and electronics manufacturing.

Substituting 4,6-dimethyl-2-mercaptopyrimidine with its unsubstituted analogs, such as 2-mercaptopyrimidine or 2-mercaptopyridine, frequently leads to critical process failures in both catalytic and industrial applications [1]. In coordination chemistry, the absence of the sterically bulky 4,6-dimethyl groups allows metal ions to maximize their coordination numbers via bridging thiolates, which invariably results in the precipitation of intractable, catalytically dead polymeric networks [2]. In electroplating applications, the specific surface adsorption profile dictated by the methyl groups is lost when using unsubstituted variants, which drastically alters the deposition inhibition potential and leads to defective, uneven copper superfilling in high-density microvias [3]. Consequently, generic substitution compromises both synthetic yield and material processability.

Steric Control in Lanthanide Catalyst Synthesis

When synthesizing lanthanide(III) thiolate catalysts, the use of unsubstituted pyrimidine-2-thiolates typically results in the formation of intractable, insoluble polymeric networks due to the tendency of lanthanide ions to maximize coordination numbers [1]. In contrast, the steric bulk provided by the methyl groups in 4,6-dimethyl-2-mercaptopyrimidine restricts bridging, enabling the high-yield isolation of discrete, eight-coordinate Li[Ln(dmpymt)4] complexes [1]. These discrete complexes exhibit excellent catalytic performance and high selectivity in the cyclodimerization of isocyanates.

Evidence DimensionComplex structural form and catalytic viability
Target Compound DataForms discrete, highly active 8-coordinate mononuclear/tetranuclear complexes
Comparator Or BaselineUnsubstituted alkane/arenethiolates (form insoluble, catalytically inactive oligomeric/polymeric networks)
Quantified DifferenceShift from 0% viable discrete catalyst (polymeric baseline) to high-yield discrete catalytic complexes
ConditionsProtonolysis reactions of[(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 with 3 equiv of thiol ligand

For catalyst procurement, selecting the 4,6-dimethyl derivative is mandatory to ensure the formation of soluble, active discrete metal complexes rather than unusable polymers.

Deposition Inhibition in Microvia Electroplating

In advanced copper electroplating for high-density interconnections, 4,6-dimethyl-2-mercaptopyrimidine acts as a highly effective leveler [1]. Compared to traditional levelers like Janus Green B (JGB) or simple PEG/Cl- systems, this compound strongly adsorbs onto the copper surface, inducing a significant negative shift in the deposition potential [1]. This targeted inhibition prevents overplating at the via opening, enabling defect-free bottom-up superfilling of microvias, while offering a more cost-effective formulation profile than proprietary dyes.

Evidence DimensionDeposition potential shift and leveling efficacy
Target Compound DataStrong adsorption causing controlled negative shift in deposition potential for superfilling
Comparator Or BaselineStandard PEG/Cl- bath or Janus Green B (JGB)
Quantified DifferenceSuperior or equivalent leveling performance at a lower procurement cost than JGB
ConditionsAcid cupric sulfate electrolyte bath containing PEG, SPS, and chloride ions

Industrial electroplating buyers can substitute expensive proprietary levelers with this compound to achieve reliable microvia filling at a reduced cost.

Nucleophilic Efficiency in Transition-Metal-Free Cross-Coupling

4,6-Dimethyl-2-mercaptopyrimidine demonstrates robust nucleophilicity in transition-metal-free cross-coupling reactions with arylzinc reagents [1]. While sterically hindered zinc reagents initially yield lower conversions, optimizing the stoichiometry to 1.8 equivalents of the zinc reagent with this specific pyrimidine-thiol achieves excellent yields (up to 87%) of biheteroaryl compounds[1]. This specific reactivity profile allows for the efficient synthesis of complex agrochemical and pharmaceutical intermediates without the need for expensive palladium or nickel catalysts.

Evidence DimensionCross-coupling product yield
Target Compound DataExcellent yields (up to 87%) of biheteroaryl products
Comparator Or BaselineStandard metal-catalyzed cross-coupling routes
Quantified DifferenceElimination of transition-metal catalysts while maintaining >80% yields under optimized stoichiometry (1.8 equiv arylzinc)
ConditionsTransition-metal-free reaction with (hetero)arylzinc reagents

Procurement teams sourcing building blocks for scale-up can leverage this compound to bypass expensive and toxic transition-metal catalysts in cross-coupling steps.

Tautomeric Predictability for Solvent-Dependent Reactivity

The reactivity of 2-mercaptopyrimidines is heavily dictated by their thiol-thione tautomeric equilibrium. For 4,6-dimethyl-2-mercaptopyrimidine, density functional theory and NMR studies confirm a highly predictable solvent-dependent shift: the thione form dominates in polar solvents (like DMSO or methanol), while the thiol form is favored in apolar media (like cyclohexane) [1]. This predictable switching, stabilized by the electron-donating 4,6-dimethyl groups, allows chemists to precisely tune its coordination mode or nucleophilicity simply by altering the solvent, an advantage not as cleanly observed in less sterically hindered analogs [1].

Evidence DimensionTautomeric state control
Target Compound DataDistinct, solvent-tunable thiol-thione equilibrium
Comparator Or BaselineLess predictable or rigid tautomeric systems
Quantified DifferenceComplete shift from thione dominance (polar) to thiol dominance (apolar)
ConditionsSolvation in CH3OH/DMSO vs. cyclohexane

This predictable solvent-dependent behavior allows process chemists to precisely control reaction pathways (e.g., S-alkylation vs. N-alkylation) during API synthesis.

Precursor for Lanthanide-Catalyzed Polymerization and Cyclodimerization

Ideal for synthesizing discrete, highly active Ln(III) pyrimidine-2-thionate complexes where the steric bulk of the 4,6-dimethyl groups prevents unwanted catalyst polymerization [1].

Leveling Agent in PCB Copper Electroplating

Highly recommended as a cost-effective, high-performance leveler in acid cupric sulfate baths for defect-free microvia superfilling in high-density interconnect (HDI) manufacturing [2].

Transition-Metal-Free Cross-Coupling Building Block

The preferred N,S-heteroaryl thiol for synthesizing complex biheteroaryl pharmaceutical intermediates via direct reaction with arylzinc reagents, avoiding Pd/Ni catalyst costs and heavy metal contamination[3].

Tunable Ligand for API Synthesis

Utilized in organic synthesis where solvent-controlled switching between thiol and thione tautomers is required to direct regioselective S-alkylation versus N-alkylation [4].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22325-27-5

Dates

Last modified: 08-15-2023

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